(4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone (4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1251564-44-9
VCID: VC7639497
InChI: InChI=1S/C23H21FN6OS/c1-16-21(22(31)29-13-11-28(12-14-29)20-10-6-5-9-18(20)24)26-27-30(16)23-25-19(15-32-23)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
SMILES: CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Molecular Formula: C23H21FN6OS
Molecular Weight: 448.52

(4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone

CAS No.: 1251564-44-9

Cat. No.: VC7639497

Molecular Formula: C23H21FN6OS

Molecular Weight: 448.52

* For research use only. Not for human or veterinary use.

(4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone - 1251564-44-9

Specification

CAS No. 1251564-44-9
Molecular Formula C23H21FN6OS
Molecular Weight 448.52
IUPAC Name [4-(2-fluorophenyl)piperazin-1-yl]-[5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazol-4-yl]methanone
Standard InChI InChI=1S/C23H21FN6OS/c1-16-21(22(31)29-13-11-28(12-14-29)20-10-6-5-9-18(20)24)26-27-30(16)23-25-19(15-32-23)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
Standard InChI Key FGQCUKPMHOHFLE-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Key Descriptors

The compound’s IUPAC name, (4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone, systematically describes its three primary components:

  • A 4-(2-fluorophenyl)piperazine moiety, contributing a fluorinated aromatic system and a flexible six-membered diazine ring.

  • A 5-methyl-1H-1,2,3-triazol-4-yl group, providing a five-membered triazole ring with a methyl substituent.

  • A 4-phenylthiazol-2-yl unit, introducing a thiazole ring conjugated to a phenyl group .

These subunits are interconnected via a central methanone (carbonyl) group, forming a hybrid architecture designed to optimize electronic and steric interactions (Fig. 1) .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC23H21FN6OS\text{C}_{23}\text{H}_{21}\text{FN}_6\text{OS}
Molecular Weight448.5 g/mol
SMILESCc1c(C(=O)N2CCN(c3ccccc3F)CC2)nnn1-c1nc(-c2ccccc2)cs1
InChIKeyNot Provided

Structural Features and Conformational Analysis

The piperazine ring adopts a chair conformation, with the 2-fluorophenyl group at the 4-position inducing slight distortion due to steric and electronic effects . The methanone bridge (C=O\text{C}=O) serves as a planar spacer, enabling conjugation between the piperazine and triazole-thiazole systems. The thiazole ring (S/N-containing) and triazole (N-rich) contribute to π-π stacking potential and hydrogen-bonding capacity, critical for target engagement .

Synthesis and Physicochemical Characterization

Synthetic Pathways

While explicit synthetic details for this compound are unavailable, analogous molecules suggest a multi-step strategy:

  • Piperazine Functionalization: Nucleophilic substitution of 2-fluorophenyl bromide with piperazine under basic conditions .

  • Triazole-Thiazole Assembly: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole, followed by thiazole ring closure via Hantzsch synthesis .

  • Methanone Coupling: Friedel-Crafts acylation or nucleophilic acyl substitution to link the piperazine and triazole-thiazole modules .

Table 2: Comparative Molecular Weights of Related Compounds

CompoundMolecular Weight (g/mol)Source
(3-Fluorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone399.5
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone433.5
5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1, triazol-6-ol437.5
Target Compound448.5

Physicochemical Properties

  • Solubility: Predicted low aqueous solubility due to high hydrophobicity (LogP ~4.5 estimated via analogy) .

  • Stability: The thiazole and triazole rings enhance metabolic stability compared to simpler arylpiperazines .

  • Spectral Data:

    • IR: Strong carbonyl stretch (νC=O\nu_{\text{C}=O}) ~1670 cm⁻¹; C-F vibration ~1100 cm⁻¹ .

    • NMR: 1H^1\text{H} NMR expected to show distinct signals for piperazine protons (δ 2.5–3.5 ppm), triazole-CH₃ (δ 2.1 ppm), and aromatic protons (δ 6.8–7.8 ppm) .

Applications in Drug Discovery

Central Nervous System (CNS) Disorders

The piperazine moiety’s affinity for monoamine receptors positions this compound as a candidate for treating schizophrenia or depression . Fluorine’s electronegativity may enhance blood-brain barrier penetration .

Oncology

Thiazole-triazole hybrids demonstrate antiproliferative effects in breast and lung cancer cell lines . The methanone bridge could stabilize interactions with tubulin or topoisomerases.

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